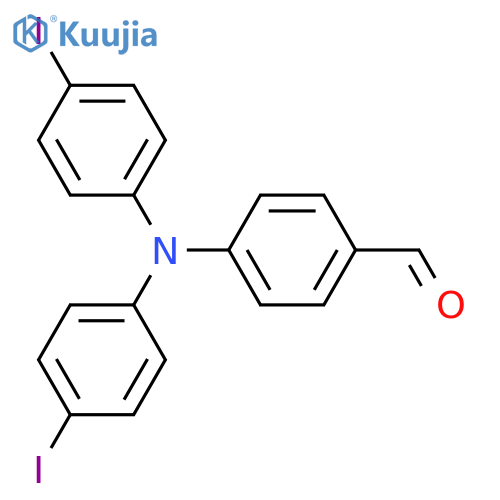

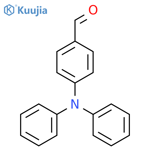

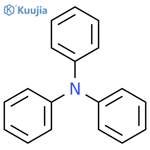

Design, synthesis and photoelectrical properties of diphenylamine-containing triphenylamine-based D-D-π-A-type fluorescence dyes

,

Tetrahedron Letters,

2019,

60(27),

1803-1807